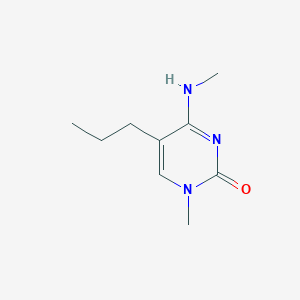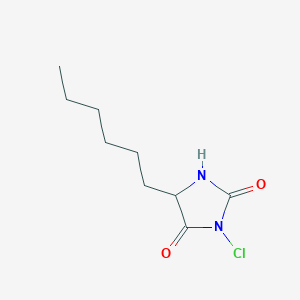
2-Propenethioamide, 2-cyano-3-(1-naphthalenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenethioamide, 2-cyano-3-(1-naphthalenyl)- is an organic compound with the molecular formula C14H10N2S It is a derivative of propenethioamide and is characterized by the presence of a cyano group and a naphthalenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenethioamide, 2-cyano-3-(1-naphthalenyl)- can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This process typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures, followed by cooling to room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of cyanoacetylation and the use of efficient catalysts and reaction conditions can be scaled up for industrial applications. The choice of solvents, catalysts, and reaction parameters would be optimized to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenethioamide, 2-cyano-3-(1-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Applications De Recherche Scientifique
2-Propenethioamide, 2-cyano-3-(1-naphthalenyl)- has several scientific research applications:
Biology: The compound’s derivatives have shown potential biological activities, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Propenethioamide, 2-cyano-3-(1-naphthalenyl)- involves its interaction with specific molecular targets. The cyano group and the naphthalenyl moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propenethioamide, 2-cyano-3-phenyl-: This compound has a phenyl group instead of a naphthalenyl group.
2-Cyano-3-(2-methoxy-1-naphthyl)-2-propenethioamide: This compound has a methoxy group on the naphthalenyl ring.
Uniqueness
2-Propenethioamide, 2-cyano-3-(1-naphthalenyl)- is unique due to the presence of the naphthalenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
160450-75-9 |
|---|---|
Formule moléculaire |
C14H10N2S |
Poids moléculaire |
238.31 g/mol |
Nom IUPAC |
2-cyano-3-naphthalen-1-ylprop-2-enethioamide |
InChI |
InChI=1S/C14H10N2S/c15-9-12(14(16)17)8-11-6-3-5-10-4-1-2-7-13(10)11/h1-8H,(H2,16,17) |
Clé InChI |
OKOMLADKSDJMQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C=C(C#N)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl{2-[(prop-2-en-1-yl)oxy]phenyl}stannane](/img/structure/B12546737.png)
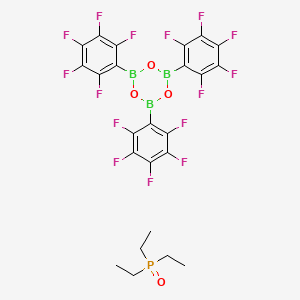
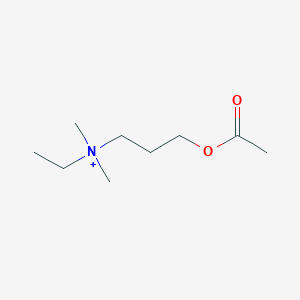

![2-[(Oxomethylidene)sulfamoyl]benzoic acid](/img/structure/B12546767.png)
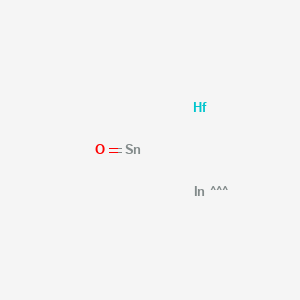
![Phosphonic acid, [phenyl(phenylseleno)methyl]-, diethyl ester](/img/structure/B12546773.png)
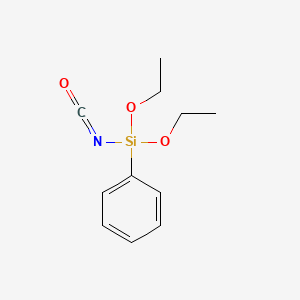
![5-[2-[1-[(1,1-Dimethylethoxy)carbonyl]-4-piperidinyl]ethyl]-5,6,7,8-tetrahydro-4-oxo-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B12546780.png)
![N-tert-Butyl-3-[hydroxy(phenyl)methyl]pyrazine-2-carboxamide](/img/structure/B12546800.png)
![1,3-Bis[3,5-bis(decyloxy)phenyl]propane-1,3-dione](/img/structure/B12546808.png)
